molecular formula C12H15ClO3 B11866808 Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B11866808
M. Wt: 242.70 g/mol
InChI Key: NJDXWDCDKNEJGD-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-chloro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups on the phenyl ring can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-methoxyphenyl)acetate
  • Methyl 2-(2-chloro-4-methoxyphenyl)propanoate
  • Methyl 2-(2-chloro-4-methoxyphenyl)butanoate

Comparison: Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is unique due to the presence of a methyl group on the propanoate backbone, which can affect its steric and electronic properties. This structural difference can lead to variations in reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3

InChI Key

NJDXWDCDKNEJGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)Cl)C(=O)OC

Origin of Product

United States

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